2-phenyl-4-(2-phenylethanesulfonyl)morpholine
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Overview
Description
2-phenyl-4-(2-phenylethanesulfonyl)morpholine is a complex organic compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(2-phenylethanesulfonyl)morpholine typically involves the following steps:
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Formation of the Morpholine Ring: : The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions. For example, amino alcohols can react with α-haloacid chlorides to form substituted morpholines under mild conditions .
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Introduction of the Phenyl Group: : The phenyl group can be introduced through various methods, such as Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with a phenylboronic acid in the presence of a palladium catalyst .
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Sulfonylation: : The phenylethanesulfonyl group can be introduced by reacting the morpholine derivative with a suitable sulfonyl chloride under basic conditions. This step typically requires the use of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4-(2-phenylethanesulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to sulfides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-phenyl-4-(2-phenylethanesulfonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-phenyl-4-(2-phenylethanesulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The phenyl and sulfonyl groups can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phenylmorpholine: A simpler derivative with a phenyl group attached to the morpholine ring.
Phenylethanesulfonylmorpholine: A derivative with a phenylethanesulfonyl group attached to the morpholine ring.
Uniqueness
2-phenyl-4-(2-phenylethanesulfonyl)morpholine is unique due to the presence of both phenyl and phenylethanesulfonyl groups, which confer distinct chemical properties and potential applications. The combination of these groups enhances its reactivity and potential biological activities compared to simpler derivatives.
Properties
IUPAC Name |
2-phenyl-4-(2-phenylethylsulfonyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c20-23(21,14-11-16-7-3-1-4-8-16)19-12-13-22-18(15-19)17-9-5-2-6-10-17/h1-10,18H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVOGLCRYWNSKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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